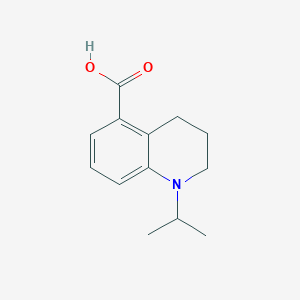

1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Description

1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a tetrahydroquinoline derivative featuring a propan-2-yl (isopropyl) substituent at the 1-position and a carboxylic acid group at the 5-position. The tetrahydroquinoline scaffold is a partially saturated heterocyclic system, combining aromatic and non-aromatic characteristics, which is widely explored in medicinal chemistry due to its versatility in drug design .

Properties

IUPAC Name |

1-propan-2-yl-3,4-dihydro-2H-quinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(2)14-8-4-6-10-11(13(15)16)5-3-7-12(10)14/h3,5,7,9H,4,6,8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMDITZLXXHMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC2=C(C=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (CAS No. 1178148-39-4) is a compound that combines a tetrahydroquinoline structure with a carboxylic acid functional group. Its molecular formula is C12H15NO2, and it has garnered attention for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The unique structure of this compound features an isopropyl group attached to the tetrahydroquinoline moiety, which may influence its solubility and biological activity compared to other tetrahydroquinoline derivatives. This compound acts as a non-ionic organic buffering agent, effective within a pH range of 6 to 8.5, making it suitable for various biochemical assays and cellular studies.

Neurotransmitter Interaction

There is potential for this compound to interact with neurotransmitter systems in the brain. Given the structural similarities with other compounds known to affect neurotransmission, further investigation into its effects on neurotransmitter modulation could provide insights into its role in neurological disorders.

Structure-Activity Relationships

Research into structure-activity relationships (SAR) has shown that altering the substituents on the tetrahydroquinoline framework can enhance biological activity. For instance, derivatives have been synthesized and tested for their ability to inhibit albumin denaturation and exhibit antioxidant properties. These findings indicate that this compound could serve as a lead compound for developing more potent analogs .

Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of tetrahydroquinoline and evaluated their biological activities. The IC50 values for inhibition of albumin denaturation were found to be between 77.38 to 92.08 μg/mL for these derivatives, indicating significant activity compared to standard drugs like ibuprofen .

| Compound Name | IC50 Value (μg/mL) | Activity Type |

|---|---|---|

| Ibuprofen | 81.50 | Inhibition of Albumin Denaturation |

| Ketoprofen | 126.58 | Inhibition of Albumin Denaturation |

| Derivative A | 77.38 | Inhibition of Albumin Denaturation |

| Derivative B | 92.08 | Inhibition of Albumin Denaturation |

This table summarizes the comparative effectiveness of various compounds in inhibiting albumin denaturation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

- 1,2,3,4-Tetrahydroquinoline-5-carboxylic Acid (Unsubstituted Analog): This compound lacks the isopropyl group at the 1-position (). The absence of the alkyl chain reduces steric bulk and lipophilicity, which may result in lower cell permeability compared to the target compound. Such analogs are often intermediates in synthesizing more complex derivatives .

- 4-Oxo-1,4-dihydroquinoline-3-carboxamides: These derivatives (e.g., compounds 38–40 in ) feature a ketone at position 4 and a carboxamide at position 3. The fully aromatic dihydroquinoline core and carboxamide group contrast with the tetrahydroquinoline backbone and carboxylic acid in the target compound. These structural differences suggest divergent biological targets—carboxamides are commonly studied as kinase inhibitors or antimicrobial agents .

Substituent Modifications

- 1-[(2-Methoxypyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic Acid (CAS: 2249022-27-1): This analog () replaces the isopropyl group with a methoxypyridinylmethyl substituent. The bulky aromatic substituent may enhance π-π stacking interactions in protein binding but could reduce solubility.

- The trifluoromethyl group increases electronegativity and metabolic resistance, contrasting with the electron-donating isopropyl group in the target compound .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Properties

| Compound Name | Substituent at 1-Position | Carboxylic Acid Position | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | Isopropyl | 5 | ~247.3 | ~2.5 |

| 1,2,3,4-Tetrahydroquinoline-5-carboxylic Acid | H | 5 | ~191.2 | ~1.8 |

| CAS 2249022-27-1 | 2-Methoxypyridinylmethyl | 5 | ~328.4 | ~3.2 |

Key Observations :

- The isopropyl group increases molecular weight and logP compared to the unsubstituted analog, suggesting improved lipid membrane penetration but possible aqueous solubility challenges.

- The methoxypyridinylmethyl analog’s higher logP (3.2) may correlate with enhanced tissue distribution but increased risk of off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.